molecular formula C24H26O5 B14957649 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B14957649
M. Wt: 394.5 g/mol
InChI Key: TUDAXVRQWLPFBQ-UHFFFAOYSA-N
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Description

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hexyl and methyl groups, and a methoxybenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the condensation of 4-methyl-7-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

(3-hexyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C24H26O5/c1-4-5-6-7-8-21-16(2)20-14-13-19(15-22(20)29-24(21)26)28-23(25)17-9-11-18(27-3)12-10-17/h9-15H,4-8H2,1-3H3

InChI Key

TUDAXVRQWLPFBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC1=O)C

Origin of Product

United States

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